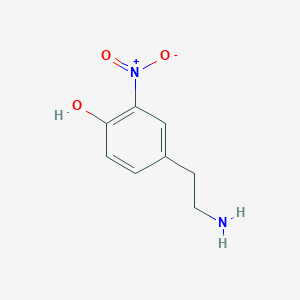

3-Nitrotyramine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-4-3-6-1-2-8(11)7(5-6)10(12)13/h1-2,5,11H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCYCHQMRZWPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596867 | |

| Record name | 4-(2-Aminoethyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49607-15-0 | |

| Record name | 4-(2-Aminoethyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of 3-Nitrotyramine in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the origins of 3-nitrotyramine in the brain. It details the enzymatic formation of this molecule from its precursor, 3-nitrotyrosine (B3424624), a well-established biomarker of nitrosative stress. The guide outlines the key signaling pathways, presents available (though limited) quantitative data, and describes relevant experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate complex biological processes and experimental workflows, offering a clear and comprehensive resource for professionals in neuroscience and drug development.

Introduction

This compound is a nitrated amine that has garnered interest in the field of neuroscience due to its potential role in the pathophysiology of neurodegenerative diseases. Its presence in the brain is intrinsically linked to conditions of nitrosative stress, an imbalance between the production of reactive nitrogen species (RNS) and the ability of the biological system to detoxify these reactive intermediates. Understanding the origin of this compound is crucial for elucidating its potential as a biomarker and its role in neuronal dysfunction.

The Precursor: Formation of 3-Nitrotyrosine

The direct precursor to this compound is 3-nitrotyrosine. The formation of 3-nitrotyrosine is a hallmark of nitrosative stress and occurs through the nitration of tyrosine residues in proteins or as free amino acids. Two primary pathways contribute to 3-nitrotyrosine formation in the brain:

-

Peroxynitrite-Mediated Nitration: The most well-characterized pathway involves the reaction of nitric oxide (NO) with superoxide (B77818) radicals (O₂⁻) to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. Peroxynitrite can directly nitrate (B79036) the aromatic ring of tyrosine at the 3-position. This process is exacerbated in pathological conditions where there is an overproduction of both NO and superoxide, such as during neuroinflammation.[1][2][3]

-

Myeloperoxidase-Catalyzed Nitration: Myeloperoxidase (MPO), an enzyme primarily found in neutrophils and to a lesser extent in microglia, can also catalyze the formation of nitrating species. In the presence of hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻), MPO can generate nitrogen dioxide (•NO₂), which subsequently nitrates tyrosine residues.

The following diagram illustrates the formation of 3-nitrotyrosine.

Enzymatic Conversion to this compound

The primary origin of this compound in the brain is the enzymatic decarboxylation of 3-nitrotyrosine. This reaction is catalyzed by Aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase. AADC is a key enzyme in the biosynthesis of monoamine neurotransmitters, including dopamine (B1211576) and serotonin.

The metabolic pathway from 3-nitrotyrosine to its downstream metabolites is a two-step process involving AADC and Monoamine Oxidase (MAO).

-

Decarboxylation by AADC: 3-Nitrotyrosine serves as a substrate for AADC, which removes the carboxyl group to form this compound.

-

Oxidative Deamination by MAO: this compound is then metabolized by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane, which converts it to 3-nitro-4-hydroxyphenylacetaldehyde.

This metabolic cascade is depicted in the following signaling pathway diagram.

Quantitative Data

Quantitative data specifically for this compound in the brain is scarce in the current scientific literature. Most studies have focused on quantifying its precursor, 3-nitrotyrosine, as a more established biomarker of nitrosative stress. The table below summarizes available data for 3-nitrotyrosine in human brain tissue, which can serve as an indirect indicator of the potential for this compound formation.

| Brain Region | Condition | 3-Nitrotyrosine Level | Reference |

| Cerebrum (Gray Matter) | Normal | 0.96 nmol/g wet weight | [4] |

| Cerebellum (Gray Matter) | Normal | 0.29 nmol/g wet weight | [4] |

| Hippocampus | Amnestic Mild Cognitive Impairment (MCI) | ~41% higher than controls | [1] |

| Inferior Parietal Lobule | Amnestic Mild Cognitive Impairment (MCI) | ~25% higher than controls | [1] |

| Hippocampus | Alzheimer's Disease | 5- to 8-fold higher than controls | [4] |

| Neocortical Regions | Alzheimer's Disease | 5- to 8-fold higher than controls | [4] |

| Substantia Nigra | MPTP-treated Baboons (Parkinson's Model) | Increased immunoreactivity | [3] |

Note: The data presented is for 3-nitrotyrosine, not this compound. Direct quantitative measurements of this compound in the brain are not widely available.

Experimental Protocols

Synthesis of this compound from 3-Nitrotyrosine

A common laboratory method for synthesizing this compound involves the enzymatic decarboxylation of 3-nitrotyrosine using tyrosine decarboxylase.

Protocol:

-

Prepare a reaction mixture containing 1.5 mM 3-nitrotyrosine in 0.1 M sodium acetate (B1210297) buffer (pH 5.5).

-

Add tyrosine decarboxylase to a final concentration of 0.25 U/mL.

-

Incubate the mixture at 37°C for 5 hours.

-

Acidify the reaction mixture to stop the reaction and precipitate the enzyme.

-

Centrifuge the mixture to pellet the precipitate.

-

Analyze the supernatant for the formation of this compound using High-Performance Liquid Chromatography (HPLC). The product can be detected by its absorbance at 365 nm.

-

Confirm the identity of the product by mass spectrometry (expected mass/charge ratio of 183).

Measurement of Aromatic L-amino Acid Decarboxylase (AADC) Activity

The activity of AADC can be measured by quantifying the product formed from a given substrate. While protocols typically use L-DOPA or 5-hydroxytryptophan, 3-nitrotyrosine can be substituted as the substrate.

Protocol Outline:

-

Tissue Preparation: Homogenize brain tissue in a suitable buffer (e.g., phosphate (B84403) buffer) and prepare a cytosolic fraction by centrifugation.

-

Reaction Mixture: Prepare a reaction cocktail containing the brain tissue homogenate, pyridoxal-5'-phosphate (a cofactor for AADC), and the substrate (3-nitrotyrosine).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Product Quantification: Quantify the amount of this compound formed using a sensitive analytical method such as HPLC with electrochemical or mass spectrometric detection.

Measurement of Monoamine Oxidase (MAO) Activity

Commercially available assay kits provide a convenient method for measuring MAO activity. These assays are often based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.

General Protocol (using a commercial kit):

-

Sample Preparation: Homogenize brain tissue and isolate the mitochondrial fraction, where MAO is located.

-

Reaction: Incubate the mitochondrial fraction with a substrate (p-tyramine is a common substrate for both MAO-A and MAO-B). In a research setting, this could be adapted to use this compound. The reaction will produce H₂O₂.

-

Detection: The H₂O₂ produced reacts with a probe to generate a fluorescent or colorimetric signal.

-

Quantification: Measure the signal using a fluorometer or spectrophotometer. The signal intensity is proportional to the MAO activity.

The following diagram illustrates a general workflow for the detection of this compound in brain tissue.

Conclusion

The origin of this compound in the brain is a multi-step process initiated by nitrosative stress, leading to the formation of 3-nitrotyrosine. This precursor is then enzymatically converted to this compound by aromatic L-amino acid decarboxylase. While the biochemical pathway is established, there is a significant need for further research to quantify the levels of this compound in different brain regions and in the context of various neurological disorders. Such data will be invaluable for validating its role as a biomarker and for understanding its contribution to the pathophysiology of neurodegeneration. The protocols and pathways detailed in this guide provide a foundational resource for researchers and drug development professionals aiming to investigate the significance of this compound in brain health and disease.

References

- 1. Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased nitrotyrosine immunoreactivity in substantia nigra neurons in MPTP treated baboons is blocked by inhibition of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of 3-Nitrotyrosine to 3-Nitrotyramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrotyrosine (B3424624), a biomarker for nitrative stress, can undergo enzymatic decarboxylation to form 3-nitrotyramine. This conversion is of significant interest, particularly in the field of neurobiology, as this compound has been implicated in the neurotoxicity associated with dopaminergic cell death. This technical guide provides an in-depth overview of the formation of this compound from 3-nitrotyrosine, focusing on the enzymatic pathway, experimental protocols, and quantitative data.

Introduction

3-Nitrotyrosine is formed in vivo through the reaction of tyrosine with reactive nitrogen species[1]. Its presence is associated with a variety of pathological conditions. While often considered a stable biomarker, 3-nitrotyrosine can be further metabolized. One crucial metabolic pathway involves its conversion to this compound, a molecule with demonstrated neurotoxic properties[2]. This conversion is catalyzed by the enzyme aromatic amino acid decarboxylase (AADC), also known as tyrosine decarboxylase[3]. Understanding the mechanism and kinetics of this reaction is vital for researchers investigating the downstream effects of nitrative stress and for professionals in drug development targeting neurodegenerative diseases.

The Enzymatic Pathway

The primary mechanism for the formation of this compound from 3-nitrotyrosine is an enzymatic decarboxylation reaction.

Enzyme: Aromatic Amino Acid Decarboxylase (AADC) / Tyrosine Decarboxylase (EC 4.1.1.25)[3][4]. Substrate: 3-Nitro-L-tyrosine[3]. Product: this compound and Carbon Dioxide[5]. Cofactor: Pyridoxal 5'-phosphate is a necessary cofactor for the enzyme's activity[4][5].

In dopaminergic cells, 3-nitrotyrosine is a substrate for AADC, which catalyzes the removal of the carboxyl group from the amino acid, yielding this compound[3]. This product can then be further metabolized by monoamine oxidase[2][3].

Signaling and Metabolic Pathway

The conversion of 3-nitrotyrosine to this compound is a key step in a metabolic pathway that can lead to cellular apoptosis, particularly in dopaminergic neurons[3].

Metabolic pathway of 3-Nitrotyrosine in dopaminergic cells.

Quantitative Data

The enzymatic conversion of 3-nitrotyrosine to this compound has been characterized, and while extensive kinetic data in the literature is sparse, key parameters have been reported.

| Parameter | Value | Conditions | Reference |

| Enzyme | Tyrosine Decarboxylase | - | [3] |

| Substrate | 3-Nitrotyrosine | - | [3] |

| Inhibitor (noncompetitive) | Tyrosine | For the conversion of 3-nitrotyrosine to this compound | [3] |

| Inhibitor (uncompetitive) | Tyramine | For the conversion of this compound to 3-nitro-4-hydroxyphenylacetate | [3] |

| Optimal pH | 5.5 | For tyrosine decarboxylase activity | [3] |

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis and quantification of this compound from 3-nitrotyrosine.

Enzymatic Synthesis of this compound

This protocol is adapted from the methodology used to obtain pure this compound for subsequent experiments[3].

Materials:

-

3-Nitro-L-tyrosine

-

Tyrosine decarboxylase (e.g., from Streptococcus faecalis)

-

Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)

-

Incubator or water bath at 37°C

-

HPLC system for purification

Procedure:

-

Prepare a solution of 3-nitro-L-tyrosine (e.g., 1.5 mM) in 0.1 M sodium acetate buffer (pH 5.5).

-

Add tyrosine decarboxylase to the solution to a final concentration of 0.25 U/ml.

-

Incubate the reaction mixture at 37°C. The incubation time will depend on the desired conversion rate and should be optimized.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

-

Once the desired conversion is achieved, stop the reaction (e.g., by boiling or adding a strong acid).

-

Purify the this compound from the reaction mixture using preparative HPLC.

Quantification of this compound by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (example):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent).

-

Flow Rate: 1.0 ml/min

-

Detection: UV absorbance at a wavelength appropriate for this compound (e.g., 430 nm at alkaline pH or ~360 nm at acidic pH)[6][7].

-

Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount produced in the enzymatic reaction.

Experimental Workflow Diagram

Workflow for the enzymatic synthesis and analysis of this compound.

Conclusion

The enzymatic conversion of 3-nitrotyrosine to this compound by aromatic amino acid decarboxylase is a critical metabolic step with significant implications for neurodegenerative disease research. The protocols and data presented in this guide offer a foundation for researchers to further investigate this pathway and its role in cellular function and pathology. The ability to synthesize and quantify this compound is essential for studying its downstream effects and for the development of potential therapeutic interventions.

References

- 1. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Nitrotyrosine Family Degradation Pathway [eawag-bbd.ethz.ch]

- 3. Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine decarboxylase - Wikipedia [en.wikipedia.org]

- 5. Tyrosine Decarboxylase | Worthington Biochemical [worthington-biochem.com]

- 6. Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of 3-nitrotyrosine by riboflavin photosensitized oxidation of tyrosine in the presence of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 3-Nitrotyramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitrotyramine, a nitrated metabolite of tyramine (B21549), is emerging as a molecule of significant biological interest, particularly in the context of neurodegenerative diseases. Formed under conditions of nitroxidative stress, this compound is a downstream product of 3-nitrotyrosine (B3424624), a well-established biomarker of cellular damage. This technical guide provides a comprehensive overview of the core biological significance of this compound, detailing its metabolic pathway, known physiological and pathological effects, and the experimental methodologies used in its study. The presented information is intended to serve as a foundational resource for researchers and professionals in drug development investigating the roles of nitrated biomolecules in health and disease.

Introduction

Nitro-oxidative stress, a state of imbalance between the production of reactive nitrogen species (RNS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide array of pathological conditions. A key molecular signature of this stress is the nitration of tyrosine residues in proteins and free amino acids, leading to the formation of 3-nitrotyrosine (3-NT). While 3-NT has been extensively studied as a biomarker, its metabolic products are now gaining attention for their own potential bioactivities. This compound is one such metabolite, formed via the enzymatic decarboxylation of 3-nitrotyrosine. Emerging evidence suggests that this compound is not merely an inert byproduct but possesses potent neurotoxic properties, particularly towards dopaminergic neurons. This guide will delve into the current understanding of this compound's biological significance.

Metabolism and Formation of this compound

This compound is primarily formed through a two-step metabolic pathway originating from the amino acid tyrosine under conditions of nitroxidative stress.

-

Nitration of Tyrosine: In the presence of reactive nitrogen species such as peroxynitrite (ONOO⁻), the phenolic ring of tyrosine is nitrated to form 3-nitrotyrosine (3-NT).

-

Decarboxylation of 3-Nitrotyrosine: 3-Nitrotyrosine can then serve as a substrate for the enzyme Aromatic L-amino Acid Decarboxylase (AADC), which removes the carboxyl group to produce this compound.

Once formed, this compound is a substrate for Monoamine Oxidase (MAO), which catalyzes its oxidative deamination to 3-nitro-4-hydroxyphenylacetaldehyde. This aldehyde is further oxidized to 3-nitro-4-hydroxyphenylacetate.[1]

Metabolic pathway of this compound formation and degradation.

Biological Significance and Pathophysiological Roles

The primary biological significance of this compound, as currently understood, lies in its neurotoxic effects, particularly concerning dopaminergic neurons. This has significant implications for neurodegenerative diseases like Parkinson's disease, where the loss of these neurons is a central pathological feature.

Neurotoxicity and Dopaminergic Cell Death

-

Induction of Apoptosis: Studies have shown that this compound induces apoptotic cell death in dopaminergic cell lines (e.g., PC12 cells) and primary ventral midbrain neurons.[2] This toxicity is dependent on its metabolism by MAO, as inhibition of MAO with pargyline (B1678468) prevents cell death.[2]

-

Selective Vulnerability: Dopaminergic neurons appear to be particularly susceptible to this compound-induced toxicity. This may be due to the high expression of both AADC and MAO in these cells, leading to the efficient production and metabolism of this compound and its toxic downstream products.

-

Mitochondrial Dysfunction: While direct studies on this compound are limited, its precursor, 3-nitrotyrosine, has been shown to impair mitochondrial function.[3][4] It is plausible that this compound or its metabolites also contribute to mitochondrial dysfunction, a key factor in neurodegeneration. This can include inhibition of the electron transport chain, increased production of reactive oxygen species (ROS), and disruption of mitochondrial membrane potential.[3]

Proposed Mechanism of Apoptotic Signaling

The apoptotic cascade initiated by this compound metabolism likely involves the intrinsic (mitochondrial) pathway. The metabolism of this compound by MAO can lead to increased oxidative stress and the formation of toxic aldehydes, which can damage mitochondria. This can lead to the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis. The prevention of this compound-induced cell death by caspase inhibitors supports this hypothesis.[2]

Proposed apoptotic signaling pathway induced by this compound.

Potential Cardiovascular Effects

Direct research on the cardiovascular effects of this compound is scarce. However, its precursor, tyramine, is well-known for its cardiovascular effects, primarily causing a pressor response by inducing the release of catecholamines.[5] Given that this compound is a structural analog of tyramine, it is plausible that it may also interact with the cardiovascular system. Potential areas of interest for future research include its effects on vascular tone, cardiac contractility, and blood pressure. The presence of a nitro group could significantly alter its interaction with adrenergic and other receptors compared to tyramine.

Quantitative Data

The following table summarizes the available quantitative data regarding the effects of this compound and its precursor, 3-nitrotyrosine.

| Parameter | Molecule | Model System | Concentration | Observed Effect | Reference |

| Cell Viability | This compound | PC12 cells | 100 µM | ~50% decrease in cell viability | [2] |

| This compound | PC12 cells | 100 µM with Pargyline | No significant decrease in cell viability | [2] | |

| 3-Nitrotyrosine | PC12 cells | 500 µM | Induces apoptosis in 65 ± 5% of cells | [2] | |

| Enzyme Kinetics | 3-Nitrotyrosine | Aromatic L-amino Acid Decarboxylase | Not specified | Substrate for the enzyme | [2] |

| This compound | Monoamine Oxidase | Not specified | Substrate for the enzyme | [2] | |

| Tyramine | MAO-A (rat liver) | Km = 0.02 mM | Vmax = 23.81 nmol/h/mg protein | [6] | |

| Tyramine | MAO-B (rat liver) | Km = 0.06 mM | Vmax = 22.22 nmol/h/mg protein | [6] | |

| Apoptosis | 3-Nitrotyrosine | PC12 cells | Inducing 133 µmol/mol tyrosine intracellularly | Apoptosis prevented by caspase-1, -3, and pan-caspase inhibitors | [2] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the enzymatic synthesis described in the literature.[2]

Materials:

-

3-Nitrotyrosine

-

Tyrosine Decarboxylase (from Streptococcus faecalis)

-

0.1 M Sodium Acetate (B1210297) Buffer, pH 5.5

-

Hydrochloric Acid (HCl) for acidification

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

-

Mass Spectrometer

Procedure:

-

Prepare a solution of 1.5 mM 3-nitrotyrosine in 0.1 M sodium acetate buffer, pH 5.5.

-

Add tyrosine decarboxylase to a final concentration of 0.25 U/mL.

-

Incubate the reaction mixture at 37°C for 5 hours.

-

Stop the reaction by acidifying the mixture with HCl.

-

Centrifuge the mixture to pellet the enzyme and any precipitate.

-

Analyze the supernatant by HPLC to confirm the formation of this compound. The product can be monitored by its absorbance at 365 nm.

-

Confirm the identity of the product by mass spectrometry (expected mass/charge ratio of 183 for [M+H]⁺).

-

The crude this compound in the supernatant can be purified using preparative HPLC.

Quantification of this compound in Biological Samples by HPLC

This protocol is a general guideline for the analysis of this compound in brain tissue, adapted from methods for related compounds.[7]

Materials:

-

Brain tissue sample

-

Homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors)

-

Perchloric acid

-

HPLC system with a C18 reverse-phase column and an electrochemical or UV detector

-

This compound standard

Procedure:

-

Homogenize the brain tissue in ice-cold homogenization buffer.

-

Precipitate proteins by adding an equal volume of cold perchloric acid.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the filtered supernatant onto the HPLC system.

-

Elute with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) or citrate (B86180) buffer, pH 3-4).

-

Detect this compound using an electrochemical detector or a UV detector set at 365 nm.

-

Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of the this compound standard.

Experimental workflow for HPLC quantification of this compound.

Monoamine Oxidase (MAO) Activity Assay with this compound

This protocol is adapted from commercially available MAO assay kits that use tyramine as a substrate.

Materials:

-

Isolated mitochondria or purified MAO enzyme

-

This compound (substrate)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Horseradish peroxidase (HRP)

-

A suitable fluorogenic or colorimetric HRP substrate (e.g., Amplex Red)

-

96-well microplate (black for fluorescence)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, HRP, and the HRP substrate.

-

Add the MAO-containing sample (mitochondria or purified enzyme) to the wells of the microplate.

-

Initiate the reaction by adding this compound to the wells. A range of concentrations should be tested to determine kinetic parameters.

-

Incubate the plate at 37°C, protected from light.

-

The MAO-catalyzed deamination of this compound produces hydrogen peroxide (H₂O₂).

-

HRP catalyzes the reaction between H₂O₂ and the substrate to produce a fluorescent or colored product.

-

Measure the fluorescence or absorbance at appropriate intervals using a microplate reader.

-

The rate of increase in signal is proportional to the MAO activity.

-

Kinetic parameters (Km and Vmax) can be calculated by plotting the reaction rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Future Directions and Conclusion

The study of this compound is a nascent field with significant potential for advancing our understanding of neurodegenerative and potentially other diseases. While its neurotoxic properties are becoming clearer, several key areas warrant further investigation:

-

In Vivo Relevance: The majority of studies to date have been conducted in vitro. Future research should focus on detecting and quantifying this compound in animal models of neurodegenerative diseases and in human post-mortem tissues to establish its in vivo relevance.

-

Cardiovascular and Other Systemic Effects: The biological activities of this compound beyond the central nervous system remain largely unexplored. Investigating its potential cardiovascular, metabolic, and immunological effects is crucial for a comprehensive understanding of its biological significance.

-

Therapeutic Targeting: The enzymatic pathway leading to the formation and degradation of this compound presents potential targets for therapeutic intervention. Modulating the activity of AADC or MAO could be a strategy to mitigate its neurotoxic effects.

References

- 1. Cardiovascular effects of tyramine: adrenergic and cholinergic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Nitrotyrosine shortens axons of non-dopaminergic neurons by inhibiting mitochondrial motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Cardiovascular effects of (+)- and (-)-tranylcypromine compared to other monoamine oxidase inhibitors in animal studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. Artefacts in HPLC detection of 3-nitrotyrosine in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Nitrotyramine's role in dopaminergic neuron death

An In-depth Technical Guide: The Role of 3-Nitrotyramine in Dopaminergic Neuron Death

Executive Summary

Nitrative stress, characterized by the production of reactive nitrogen species (RNS), is a significant factor in the pathology of neurodegenerative conditions, notably Parkinson's disease (PD).[1] 3-Nitrotyrosine (B3424624) (3-NT), a stable biomarker of RNS activity, has been identified not merely as an indicator of damage but as a potential neurotoxin.[1][2] This guide delineates the critical role of this compound, a direct metabolite of 3-NT, in the selective demise of dopaminergic neurons. Extracellular 3-NT is transported into dopaminergic neurons where it undergoes a two-step enzymatic conversion, first to this compound by aromatic L-amino acid decarboxylase (AADC) and subsequently by monoamine oxidase (MAO) into a toxic metabolite. This metabolic activation triggers an apoptotic cascade, leading to selective neuronal death.[3][4][5][6] Understanding this pathway offers novel insights for therapeutic strategies aimed at mitigating neurodegeneration in Parkinson's disease.

Introduction: Nitrative Stress in Neurodegeneration

Reactive nitrogen species are implicated as key pathogenic players in a variety of neurodegenerative diseases, including Parkinson's disease.[1] The formation of 3-nitrotyrosine, resulting from the reaction of nitrating agents like peroxynitrite with tyrosine residues, serves as a molecular fingerprint of RNS activity.[1][7][8] While historically viewed as a passive marker of oxidative and nitrative stress, recent evidence demonstrates that free 3-NT can act as a direct neurotoxin.[1][3] Striatal injection of free 3-NT in rats leads to a selective loss of dopaminergic neurons, mimicking pathologies seen in Parkinson's disease.[1][3] This toxicity is not a result of 3-NT itself but rather its metabolic conversion within dopaminergic neurons.[1][3]

The Metabolic Activation Pathway of 3-Nitrotyrosine

The selective vulnerability of dopaminergic neurons to 3-NT is rooted in their unique enzymatic machinery. The neurotoxic process begins with the uptake of extracellular 3-NT and proceeds through a specific metabolic cascade.

2.1 Cellular Uptake: In dopaminergic cells, such as the PC12 cell line, extracellular 3-nitrotyrosine is transported into the cell by both the L-aromatic amino acid transporter and the dopamine (B1211576) transporter.[3][4][5] This dual-transporter entry mechanism may contribute to its accumulation in these specific neurons.

2.2 Enzymatic Conversion to this compound: Once inside the neuron, 3-nitrotyrosine serves as a substrate for aromatic L-amino acid decarboxylase (AADC), the same enzyme responsible for converting L-DOPA to dopamine.[1][3] AADC decarboxylates 3-nitrotyrosine to form This compound .[3]

2.3 Generation of a Toxic Metabolite: this compound is subsequently metabolized by monoamine oxidase (MAO), another key enzyme in dopamine metabolism.[3][4][5] This reaction is believed to produce 3-nitro-4-hydroxyphenylacetate, a cytotoxic compound that ultimately triggers cell death.[5] The concerted action of AADC and MAO is therefore essential for the neurotoxicity of 3-NT.[3][4][6] This pathway is distinct from a non-toxic process observed in other cell types, where 3-NT is incorporated into the C-terminus of α-tubulin, causing a reversible reorganization of the microtubule network without affecting cell viability.[3][4]

Quantitative Data from In Vitro Studies

Experiments using dopaminergic PC12 cells and primary rat ventral midbrain cultures have provided quantitative evidence for the toxicity of the 3-NT metabolic pathway. The data highlights the concentrations at which these compounds exert their effects and the efficacy of enzymatic inhibitors in preventing cell death.

| Parameter | Cell Type | Compound | Concentration | Outcome | Reference |

| Cell Death Induction | PC12 Cells | 3-Nitrotyrosine | 133 µmol / mol tyrosine | Induction of apoptosis | [3][4][5] |

| Cell Death Induction | Primary Rat Midbrain Neurons | 3-Nitrotyrosine | 2 mM | 41% reduction in tyrosine hydroxylase-positive neurons | [3][5] |

| Cell Death Induction | PC12 Cells & Primary Neurons | This compound | 1 mM | Induction of cell death | [3][5] |

| Inhibition of Toxicity | PC12 Cells & Primary Neurons | NSD1015 (AADC Inhibitor) | 400 µM | Prevents 3-nitrotyrosine-induced cell death | [3] |

| Inhibition of Toxicity | PC12 Cells & Primary Neurons | Pargyline (MAO Inhibitor) | 500 µM | Prevents this compound-induced cell death | [3][5] |

| Dopamine Metabolism | PC12 Cells | 3-Nitrotyrosine | 100 µM | Increased intracellular L-DOPA and DOPAC levels | [1] |

Key Experimental Protocols

The following protocols are summarized from methodologies used to establish the neurotoxic role of this compound.

4.1 Postnatal Rat Midbrain Cell Culture and Treatment

-

Culture Preparation: Midbrain cultures are prepared as previously described by Przedborski et al., 1996, and maintained for two weeks at 37°C in 5% CO₂.[3]

-

Compound Treatment: Wells are randomly assigned to treatment or control groups. 3-Nitrotyrosine or this compound is added to the culture medium at final concentrations of 2 mM and 1 mM, respectively, for 70-72 hours.[3][5]

-

Inhibitor Pretreatment: For inhibition studies, separate wells are pretreated for 24 hours with 400 µM NSD1015 (AADC inhibitor) or 500 µM pargyline (MAO inhibitor) before the addition of 3-nitrotyrosine or this compound.[3] The inhibitor (NSD1015) is re-added every 24 hours.[3]

-

Control Group: Control cultures receive an equivalent volume of PBS instead of the nitrated compounds.[3]

4.2 Assessment of Cell Viability (Trypan Blue Exclusion)

-

Cell Collection: At the end of the incubation period, both adherent and floating cells are collected.[3]

-

Staining: Cells are stained with trypan blue solution.

-

Cell Counting: The numbers of alive (phase bright, round) and dead (blue, irregularly shaped) cells are determined using a hemocytometer under a light microscope.[3]

-

Data Expression: Results are expressed as the ratio of dead cells to the total number of cells (alive + dead).[3]

4.3 Experimental Synthesis of this compound

-

Reaction Mixture: To obtain pure this compound for experimental use, 3-nitrotyrosine (1.5 mM) is incubated with tyrosine decarboxylase (0.25 U/ml).[3]

-

Incubation: The reaction is carried out at 37°C in 0.1 M sodium acetate (B1210297) buffer (pH 5.5) for 5 hours.[3]

-

Purification and Analysis: Following acidification and centrifugation, the reaction mixture is analyzed by HPLC, which shows the formation of a single product.[3]

-

Confirmation: The identity of the product as this compound is confirmed by mass spectrometry (mass/charge ratio of 183).[3]

Implications for Research and Drug Development

The elucidation of the this compound-mediated neurotoxic pathway has significant implications for the development of therapeutics for Parkinson's disease and other neurodegenerative disorders characterized by nitrative stress.

-

Therapeutic Targets: The enzymes AADC and MAO represent potential therapeutic targets. Inhibiting their activity under conditions of high nitrative stress could prevent the conversion of 3-NT into its toxic downstream metabolites, thereby conferring a neuroprotective effect.

-

Biomarker Interpretation: The findings underscore the importance of understanding the metabolic fate of disease biomarkers. While 3-NT is a marker of RNS activity, its presence in biological fluids may also indicate an active, ongoing neurotoxic process, making it a potential prognostic indicator.[9][10]

-

Selective Toxicity: The pathway's reliance on enzymes concentrated in dopaminergic neurons explains the selective vulnerability of these cells. This provides a molecular basis for the specific pattern of neurodegeneration observed in Parkinson's disease.

Conclusion

This compound is not an innocuous metabolite but a critical intermediate in a neurotoxic cascade that leads to the selective death of dopaminergic neurons. Its formation from 3-nitrotyrosine, catalyzed by aromatic L-amino acid decarboxylase, and its subsequent metabolism by monoamine oxidase, generate potent cytotoxic compounds that trigger apoptosis.[3][4][5] This metabolic activation pathway provides a direct causal link between nitrative stress, a hallmark of Parkinson's disease, and the specific degeneration of the dopaminergic system. Further research into this pathway and the development of inhibitors for the key enzymes involved hold promise for future neuroprotective therapies.

References

- 1. jneurosci.org [jneurosci.org]

- 2. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 3-nitrotyrosine induces apoptotic death in dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jneurosci.org [jneurosci.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serum fractalkine and 3-nitrotyrosine levels correlate with disease severity in Parkinson's disease: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Neurotoxic Cascade of 3-Nitrotyramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrotyramine, a metabolite of the nitrative stress biomarker 3-nitrotyrosine (B3424624), is emerging as a significant contributor to the pathology of neurodegenerative diseases, particularly those involving dopaminergic systems. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced neurotoxicity. It delves into the enzymatic conversion of 3-nitrotyrosine to this compound, its subsequent metabolic fate, and the downstream cellular and mitochondrial dysfunction leading to neuronal apoptosis. This document synthesizes key quantitative data, details relevant experimental protocols, and presents visual representations of the involved signaling pathways to serve as a critical resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction: The Genesis of a Neurotoxin

Reactive nitrogen species (RNS) play a pathogenic role in a variety of neurodegenerative disorders, including Parkinson's disease.[1] A key indicator of RNS activity is the formation of 3-nitrotyrosine (3-NT), which arises from the nitration of tyrosine residues.[1][2] While initially considered a stable biomarker of nitrosative stress, evidence now points to the metabolic activation of 3-NT into more cytotoxic compounds.[1][3][4][5] In dopaminergic neurons, 3-NT is a substrate for aromatic amino acid decarboxylase, the enzyme responsible for converting L-DOPA to dopamine (B1211576), leading to the formation of this compound.[1][6][7] This conversion is a critical initiating step in a cascade of events culminating in selective neuronal death.

The Metabolic Pathway of this compound-Induced Neurotoxicity

The neurotoxicity of this compound is intrinsically linked to its metabolism within dopaminergic neurons. The following pathway outlines the key enzymatic steps:

-

Uptake: Extracellular 3-nitrotyrosine is transported into dopaminergic cells, such as PC12 cells, via both the L-aromatic amino acid transporter and the dopamine transporter.[1][7]

-

Conversion to this compound: Inside the neuron, 3-nitrotyrosine is decarboxylated by aromatic amino acid decarboxylase to yield this compound.[1][6]

-

Metabolism by Monoamine Oxidase: this compound is then a substrate for monoamine oxidase (MAO), which converts it to 3-nitro-4-hydroxyphenylacetaldehyde. This reaction is a significant source of reactive oxygen species (ROS), including hydrogen peroxide.

-

Final Metabolite: The aldehyde intermediate is further metabolized to 3-nitro-4-hydroxyphenylacetate.[1]

The concerted action of aromatic amino acid decarboxylase and monoamine oxidase is central to the observed neurotoxicity.[1][6][7] Inhibition of either of these enzymes has been shown to prevent 3-nitrotyrosine and this compound-induced cell death.[1]

Core Mechanisms of Neurotoxicity

The neurotoxic effects of this compound are multifaceted, primarily revolving around the induction of oxidative stress and subsequent mitochondrial dysfunction, ultimately leading to apoptosis.

Oxidative Stress

The metabolism of this compound by MAO is a significant source of oxidative stress.[1] MAO-catalyzed deamination of monoamines generates hydrogen peroxide (H₂O₂) as a byproduct.[8] The accumulation of H₂O₂ and other reactive oxygen species can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. 3-Nitrotyrosine itself is a biomarker of this oxidative and nitrative stress.[2][3][5]

Mitochondrial Dysfunction

Mitochondria are primary targets of this compound-induced toxicity. The accumulation of 3-nitrotyrosine and its metabolites can lead to:

-

Inhibition of the Electron Transport Chain: 3-NT has been shown to inhibit complexes of the electron transport chain, impairing cellular respiration and ATP production.[9]

-

Increased Superoxide (B77818) Production: Disruption of the electron transport chain can lead to increased leakage of electrons and the formation of superoxide radicals, further exacerbating oxidative stress.[9][10]

-

Mitochondrial Fragmentation: 3-NT promotes mitochondrial fission over fusion, leading to fragmented and dysfunctional mitochondria.[9][10]

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): This is a critical event in the initiation of apoptosis, leading to the release of pro-apoptotic factors like cytochrome c.[9]

Apoptosis

The culmination of oxidative stress and mitochondrial dysfunction is the activation of the apoptotic cascade. 3-Nitrotyrosine has been shown to induce apoptosis in dopaminergic PC12 cells, a process that can be reversed by caspase inhibitors.[1][7] The neurotoxicity of this compound in primary dopaminergic neurons also leads to apoptotic cell death.[1]

Quantitative Data on this compound and its Precursor's Neurotoxicity

The following tables summarize quantitative data from key studies, primarily focusing on the effects of the precursor, 3-nitrotyrosine, which leads to the formation of this compound.

Table 1: Effects of 3-Nitrotyrosine on Dopaminergic Cell Viability

| Cell Type | 3-Nitrotyrosine Concentration | Duration of Exposure | Observed Effect | Reference |

| PC12 cells | 133 µmol/mol tyrosine (intracellular) | 72 h | Induction of apoptosis | [1][7] |

| Primary rat ventral midbrain neurons | Not specified | 72 h | 41% reduction in tyrosine hydroxylase-positive neurons | [1] |

Table 2: Effects of 3-Nitrotyrosine on Mitochondrial Parameters in Fetal Lamb Pulmonary Artery Endothelial Cells

| Parameter | 3-Nitrotyrosine Concentration | Observed Effect | Reference |

| State III Oxygen Consumption | 1 µM and 10 µM | Increased | [9][10] |

| Mitochondrial Superoxide Production | Not specified | Significantly increased | [9] |

| eNOS-Porin Association | Not specified | 47.7 ± 14.1% decrease after ATP stimulation | [9] |

| Mitochondrial DNA (mtDNA) Copy Number | 50 µM | 2.87 ± 0.38-fold increase | [9] |

Table 3: In Vivo Neurotoxic Effects of Free 3-Nitrotyrosine

| Animal Model | Treatment | Parameter | Observed Effect | Reference |

| Mice | Unilateral intrastriatal injection of free 3-NT (32 nmol) | Ipsilateral-contralateral turning differential | 16.0 +/- 3.9 | [11] |

| Mice | Unilateral intrastriatal injection of free 3-NT (32 nmol) | Striatal Tyrosine Hydroxylase (TH) immunoreactivity ratio (injected/contralateral) | 0.49 +/- 0.02 | [11] |

| Mice | Unilateral intrastriatal injection of free 3-NT (32 nmol) | Substantia nigra pars compacta TH-positive cell count ratio (injected/contralateral) | 0.59 +/- 0.02 | [11] |

Key Experimental Protocols

Cell Culture and Treatment for Neurotoxicity Assays

-

Cell Lines: PC12 cells, a rat pheochromocytoma cell line, are commonly used as a model for dopaminergic neurons. They are typically cultured in DMEM supplemented with fetal bovine serum, horse serum, and penicillin-streptomycin.

-

Primary Neuronal Cultures: Primary ventral midbrain cultures from rat embryos are used to study effects on primary dopaminergic neurons.

-

Treatment: Cells are treated with varying concentrations of 3-nitrotyrosine or this compound for specified durations (e.g., 72 hours). For inhibitor studies, cells are pre-treated with inhibitors of aromatic amino acid decarboxylase (e.g., NSD1015) or monoamine oxidase (e.g., pargyline) before the addition of the neurotoxin.[1]

Assessment of Cell Viability and Apoptosis

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability.

-

LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is a marker of cell death and membrane damage.

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Caspase Activity Assays: Fluorometric or colorimetric assays are used to measure the activity of caspases (e.g., caspase-3) to quantify apoptosis.

In Vivo Stereotaxic Injection

-

Animal Model: Male Sprague-Dawley rats or mice are commonly used.

-

Procedure: Animals are anesthetized, and a small burr hole is drilled in the skull over the target brain region (e.g., striatum). A Hamilton syringe is used to slowly infuse a solution of 3-nitrotyrosine, this compound, or a control substance into the target area.

-

Behavioral Analysis: Rotational behavior in response to apomorphine (B128758) or amphetamine is a common behavioral test to assess the extent of unilateral dopamine depletion.

-

Immunohistochemistry: Post-mortem brain tissue is sectioned and stained with antibodies against tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons.

Implications for Drug Development

The elucidation of the this compound neurotoxicity pathway presents several potential targets for therapeutic intervention in neurodegenerative diseases:

-

Inhibition of Aromatic Amino Acid Decarboxylase: Preventing the conversion of 3-nitrotyrosine to this compound could be a neuroprotective strategy.

-

Inhibition of Monoamine Oxidase: Specifically targeting the MAO-B isoform, which is prevalent in the striatum, could mitigate the oxidative stress produced during this compound metabolism.

-

Antioxidant Therapies: Strategies to bolster the cellular antioxidant capacity could counteract the ROS generated by this compound metabolism.

-

Mitochondrial-Targeted Therapies: Compounds that protect mitochondrial function and inhibit the opening of the mPTP could prevent the downstream apoptotic events.

Conclusion

This compound is a key downstream effector in the neurotoxic cascade initiated by nitrative stress. Its formation and subsequent metabolism in dopaminergic neurons trigger a deleterious cycle of oxidative stress and mitochondrial dysfunction, culminating in apoptotic cell death. A thorough understanding of this pathway is paramount for the development of novel therapeutic strategies aimed at halting the progression of neurodegenerative disorders like Parkinson's disease. The experimental models and quantitative data presented in this guide offer a foundational resource for researchers dedicated to this critical area of investigation.

References

- 1. Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Publishers Panel [diagnostykalaboratoryjna.eu]

- 4. Publishers Panel [diagnostykalaboratoryjna.eu]

- 5. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of 3-nitrotyrosine induces apoptotic death in dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Nitrotyrosine impairs mitochondrial function in fetal lamb pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Free 3-nitrotyrosine causes striatal neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Nitrotyramine: A Potential Biomarker for Neurodegeneration at the Crossroads of Nitrosative Stress and Monoamine Metabolism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitrotyramine, a metabolite of 3-nitrotyrosine (B3424624), is emerging as a significant player in the pathology of neurodegenerative diseases. Formed at the intersection of nitrosative stress and monoamine metabolism, this molecule is not merely a marker of cellular damage but an active participant in neurotoxic pathways. Elevated levels of its precursor, 3-nitrotyrosine, have been consistently observed in post-mortem brain tissues of patients with Alzheimer's disease, Parkinson's disease, and in animal models of neurodegeneration, suggesting a pivotal role for this pathway in disease progression. This technical guide provides a comprehensive overview of the formation, detection, and pathological significance of this compound, offering researchers and drug development professionals a detailed resource for targeting this potentially crucial biomarker and therapeutic target.

Introduction: The Significance of Tyrosine Nitration in Neurodegeneration

Nitrosative stress, an imbalance between the production of reactive nitrogen species (RNS) and the ability of biological systems to detoxify them, is a key pathological feature of several neurodegenerative disorders. A stable and well-established biomarker of nitrosative stress is 3-nitrotyrosine (3-NT), formed by the nitration of tyrosine residues in proteins by potent RNS such as peroxynitrite (ONOO⁻). The presence of 3-NT is not just an indicator of damage but can also alter protein structure and function, contributing to cellular dysfunction.[1]

Recent evidence has illuminated a further step in this pathway with significant pathological implications: the enzymatic conversion of free 3-nitrotyrosine to this compound. This conversion links nitrosative stress directly to monoamine metabolism, a critical pathway in neuronal function, and positions this compound as a key neurotoxic molecule.

Biochemical Pathways: Formation and Metabolism of this compound

The generation of this compound is a multi-step process that begins with the formation of its precursor, 3-nitrotyrosine, and proceeds through enzymatic conversions within the cell.

Formation of 3-Nitrotyrosine

The primary pathway for 3-nitrotyrosine formation involves the reaction of tyrosine residues with peroxynitrite, which itself is formed from the reaction of nitric oxide (•NO) and superoxide (B77818) radicals (O₂⁻•). This process is exacerbated in neurodegenerative diseases where both inflammation and mitochondrial dysfunction lead to increased production of these reactive species.

Enzymatic Conversion to this compound and Subsequent Metabolism

Free 3-nitrotyrosine, released from the degradation of nitrated proteins, can be metabolized by aromatic L-amino acid decarboxylase (AADC), the same enzyme responsible for the synthesis of dopamine (B1211576) and serotonin.[2][3] This enzymatic reaction decarboxylates 3-nitrotyrosine to produce this compound. Subsequently, this compound is a substrate for monoamine oxidase (MAO), which oxidizes it to 3-nitro-4-hydroxyphenylacetate.[2] This metabolic pathway is particularly relevant in dopaminergic neurons, which have high concentrations of both AADC and MAO.[2]

Pathological Role in Neurodegeneration

The metabolic conversion of 3-nitrotyrosine to this compound is not a detoxification pathway; rather, it generates a neurotoxic metabolite that can contribute to neuronal cell death, particularly in dopaminergic neurons.[2][3][4]

Induction of Apoptosis

Studies have shown that exposure of dopaminergic cells to 3-nitrotyrosine induces apoptotic cell death.[2][3][4] This toxicity is dependent on its conversion to this compound, as inhibitors of both AADC and MAO can prevent this cell death.[2][4] The apoptotic cascade is initiated, in part, through the activation of caspases.[5]

Mitochondrial Dysfunction

Mitochondria are primary targets of nitrosative stress. 3-Nitrotyrosine and its metabolites can impair mitochondrial function by inhibiting the activity of electron transport chain complexes, leading to decreased ATP production and increased production of reactive oxygen species (ROS).[6] Specifically, 3-nitropropionic acid (3-NP), a compound structurally similar to the metabolic end-product of this compound, is a known inhibitor of mitochondrial complex II.[7] This mitochondrial dysfunction can lead to mitochondrial fragmentation and ultimately trigger cell death pathways.[6][7]

Impairment of the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is responsible for the degradation of misfolded and damaged proteins. The presence of a nitro group on tyrosine residues can hinder the cleavage of proteins by the proteasome.[8] This inhibition of the UPS can lead to the accumulation of damaged and aggregated proteins, a common hallmark of many neurodegenerative diseases.

Quantitative Data

While direct quantification of this compound in human brain tissue is still an emerging area of research, extensive data exists for its precursor, 3-nitrotyrosine. The levels of 3-nitrotyrosine are significantly elevated in brain regions affected by neurodegenerative diseases.

Table 1: 3-Nitrotyrosine Levels in Alzheimer's Disease

| Brain Region | Condition | 3-Nitrotyrosine Level (pmol/mg protein) | Fold Increase vs. Control | Reference |

| Hippocampus | Alzheimer's Disease | ~8-fold higher | 8 | [9] |

| Inferior Parietal Lobule | Mild Cognitive Impairment | ~25% higher | 1.25 | [9] |

| Hippocampus | Mild Cognitive Impairment | ~41% higher | 1.41 | [9] |

| CA3 Hippocampus | Alzheimer's Disease | Significantly higher | - | [10][11] |

Table 2: 3-Nitrotyrosine in Parkinson's Disease and Animal Models

| Sample | Condition | 3-Nitrotyrosine Level | Observation | Reference |

| Serum | Parkinson's Disease | Elevated | Positively correlates with motor symptom severity | [12] |

| Midbrain Dopaminergic Neurons (Rhesus Monkey) | Aging | Increased Immunofluorescence | Associated with higher dopamine transporter levels | [13] |

| Spinal Cord and Cerebral Cortex (SOD1 mutant mice) | ALS Model | Significantly Increased | - | [14] |

Experimental Protocols

The accurate detection and quantification of this compound in biological samples is critical for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Sample Preparation from Brain Tissue

Detailed Steps:

-

Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) containing a cocktail of protease inhibitors to prevent protein degradation.

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-3-nitrotyramine) is added to the homogenate to allow for accurate quantification.

-

Protein Precipitation: A protein precipitating agent, such as acetonitrile or trichloroacetic acid (TCA), is added to the sample to remove proteins that can interfere with the analysis.[15]

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant, containing this compound and other small molecules, is carefully collected.

-

Solid Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to further purify and concentrate the analyte of interest.

-

Elution and Evaporation: The this compound is eluted from the SPE cartridge, and the eluate is dried down under a stream of nitrogen.

-

Reconstitution: The dried residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

A validated LC-MS/MS method is essential for the sensitive and specific quantification of this compound.

Table 3: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Specification |

| Liquid Chromatography | |

| Column | C18 or PFP column (e.g., 2.1 x 100 mm, 2.6 µm)[15] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Gradient | Optimized for separation of this compound from isomers |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Tandem Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (this compound) | Precursor ion (m/z) -> Product ion (m/z) (To be determined empirically) |

| MRM Transition (Internal Standard) | Precursor ion (m/z) -> Product ion (m/z) (To be determined empirically) |

Conclusion and Future Directions

This compound stands as a promising biomarker that bridges the gap between nitrosative stress and neurotoxic monoamine metabolism in neurodegenerative diseases. Its formation via the enzymatic conversion of 3-nitrotyrosine and its subsequent role in inducing neuronal apoptosis and mitochondrial dysfunction highlight it as a key molecule in the pathogenic cascade.

For researchers and drug development professionals, this compound offers several avenues for exploration:

-

Biomarker Development: The development and validation of robust and sensitive assays for this compound in accessible biological fluids, such as cerebrospinal fluid and plasma, are critical for its establishment as a diagnostic and prognostic biomarker.

-

Therapeutic Targeting: The enzymes involved in the this compound pathway, AADC and MAO, represent potential therapeutic targets. Modulating the activity of these enzymes could be a strategy to reduce the production of this neurotoxic metabolite.

-

Understanding Disease Mechanisms: Further investigation into the specific downstream signaling pathways affected by this compound will provide a more detailed understanding of its contribution to neurodegeneration and may reveal novel therapeutic targets.

References

- 1. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of 3-nitrotyrosine induces apoptotic death in dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selective Vulnerability of hippocampi for inducible nitric oxide synthase and 3‐nitrotyrosine in Alzheimer’s disease: A Postmortem Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Age-related changes in dopamine transporters and accumulation of 3-nitrotyrosine in rhesus monkey midbrain dopamine neurons: Relevance in selective neuronal vulnerability to degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increased 3-nitrotyrosine and oxidative damage in mice with a human copper/zinc superoxide dismutase mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Genesis of 3-Nitrotyramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic and non-enzymatic pathways culminating in the formation of 3-Nitrotyramine, a molecule implicated in neurotoxicity and various pathological conditions. The formation of its precursor, 3-Nitrotyrosine (B3424624), is detailed through two primary, non-enzymatic mechanisms: the peroxynitrite-dependent pathway and the myeloperoxidase-catalyzed pathway. Subsequently, the enzymatic conversion of 3-Nitrotyrosine to this compound via aromatic L-amino acid decarboxylase is elucidated. This guide consolidates quantitative data, presents detailed experimental protocols for the study of these pathways, and includes visualizations of the core processes to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Introduction

This compound is a nitrated amine that has garnered significant interest due to its neurotoxic properties.[1] Its formation in biological systems is a multi-step process that begins with the nitration of the amino acid tyrosine to form 3-Nitrotyrosine (3-NT). This initial step is not directly enzymatic but is a hallmark of "nitroxidative stress," a condition characterized by an excess of reactive nitrogen species (RNS) and reactive oxygen species (ROS).[2] The subsequent conversion of 3-Nitrotyrosine to this compound is an enzymatic decarboxylation reaction.[1] Understanding the intricacies of these pathways is crucial for the development of therapeutic strategies targeting neurodegenerative and inflammatory diseases where these molecules are implicated.

Formation of the Precursor: 3-Nitrotyrosine

The formation of 3-Nitrotyrosine is a critical prerequisite for the generation of this compound. Two major non-enzymatic pathways are responsible for the nitration of tyrosine residues in vivo.

Peroxynitrite-Dependent Pathway

Peroxynitrite (ONOO⁻) is a potent oxidant and nitrating agent formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) radicals (O₂•⁻).[3] While peroxynitrite itself does not directly nitrate (B79036) tyrosine efficiently, its protonated form, peroxynitrous acid (ONOOH), and its reaction with carbon dioxide (CO₂) generate highly reactive intermediates that drive tyrosine nitration.[4]

The reaction with CO₂ is particularly significant in vivo as it forms a nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which then homolytically cleaves to produce nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals.[5] The carbonate radical can oxidize tyrosine to a tyrosyl radical (Tyr•), which then rapidly combines with nitrogen dioxide to form 3-Nitrotyrosine.[5]

Myeloperoxidase (MPO)-Catalyzed Pathway

In inflammatory settings, the heme enzyme myeloperoxidase (MPO), released by neutrophils, provides an alternative route for tyrosine nitration.[1] MPO utilizes hydrogen peroxide (H₂O₂) to oxidize nitrite (B80452) (NO₂⁻) to nitrogen dioxide (•NO₂).[1] The enzyme's catalytic cycle also generates a tyrosyl radical, and the subsequent combination of the tyrosyl radical and nitrogen dioxide yields 3-Nitrotyrosine.[6] This pathway is particularly relevant in the inflamed vasculature and other sites of neutrophil infiltration.

Enzymatic Conversion to this compound

The final step in the formation of this compound is the enzymatic decarboxylation of 3-Nitrotyrosine.

Aromatic L-Amino Acid Decarboxylase (AADC)

The enzyme responsible for this conversion is Aromatic L-amino acid decarboxylase (AADC; EC 4.1.1.28), also known as DOPA decarboxylase or tyrosine decarboxylase.[1][7] AADC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the removal of the carboxyl group from various aromatic L-amino acids.[7] Studies have shown that 3-Nitrotyrosine can act as a substrate for AADC, leading to the formation of this compound.[1]

Quantitative Data

The following tables summarize key quantitative data related to the formation of 3-Nitrotyrosine and its conversion to this compound.

Table 1: Kinetic Data for Myeloperoxidase-Mediated Nitration

| Parameter | Value | Conditions | Reference |

| MPO Concentration | 30 nM | pH 5.4-7.4, 37°C | [6] |

| H₂O₂ Concentration | 1 mM | pH 5.4-7.4, 37°C | [6] |

| NO₂⁻ Concentration | 1 mM | pH 5.4-7.4, 37°C | [6] |

| 3-Nitrotyrosine Yield | Up to 290 µM | pH 5.4, 370 µM Ribonuclease | [6] |

Table 2: Experimental Conditions for AADC-Mediated Decarboxylation of 3-Nitrotyrosine

| Parameter | Value | Reference |

| Enzyme | Tyrosine Decarboxylase | [1] |

| Substrate (3-Nitrotyrosine) | 1.5 mM | [1] |

| Enzyme Concentration | 0.25 U/ml | [1] |

| Buffer | 0.1 M Sodium Acetate (B1210297) | [1] |

| pH | 5.5 | [1] |

| Temperature | 37°C | [1] |

| Incubation Time | 5 hours | [1] |

Table 3: HPLC Detection of 3-Nitrotyrosine

| Parameter | Value | Reference |

| Mobile Phase | 0.5% Acetic Acid:Methanol (B129727):Water (15:15:70) | [8] |

| Detection Wavelengths | 215, 276, 356 nm | [8] |

| Flow Rate | 1 mL/min | [8] |

| Column | C18 | [8] |

| Limit of Detection | µg/L range | [8] |

Experimental Protocols

Protocol for In Vitro Protein Nitration by Myeloperoxidase

This protocol is adapted from studies on MPO-mediated nitration of ribonuclease A.[6]

-

Reagents:

-

Myeloperoxidase (MPO)

-

Ribonuclease A (RNase)

-

Hydrogen Peroxide (H₂O₂)

-

Sodium Nitrite (NaNO₂)

-

Phosphate (B84403) Buffer (50 mM, pH adjusted to 5.4, 6.4, or 7.4)

-

-

Procedure:

-

Prepare a reaction mixture containing 370 µM RNase, 1 mM H₂O₂, and 1 mM NaNO₂ in 50 mM phosphate buffer at the desired pH.

-

Initiate the reaction by adding 30 nM MPO.

-

Incubate the mixture at 37°C for a specified time (e.g., 40-60 minutes).

-

Stop the reaction by adding a catalase solution to remove excess H₂O₂.

-

Analyze the formation of 3-Nitrotyrosine in the protein sample using methods such as HPLC with UV or mass spectrometry detection after acid or enzymatic hydrolysis of the protein.

-

Protocol for Enzymatic Synthesis of this compound

This protocol is based on the enzymatic conversion of 3-Nitrotyrosine using tyrosine decarboxylase.[1]

-

Reagents:

-

3-Nitrotyrosine

-

Tyrosine Decarboxylase (e.g., from Streptococcus faecalis)

-

Sodium Acetate Buffer (0.1 M, pH 5.5)

-

Hydrochloric Acid (1 N)

-

-

Procedure:

-

Prepare a solution of 1.5 mM 3-Nitrotyrosine in 0.1 M sodium acetate buffer (pH 5.5).

-

Add tyrosine decarboxylase to a final concentration of 0.25 U/ml.

-

Incubate the reaction mixture at 37°C for 5 hours.

-

Stop the reaction by acidifying with 1 N HCl.

-

Centrifuge the sample to pellet any precipitate.

-

Analyze the supernatant for the presence of this compound using HPLC.

-

HPLC Analysis of this compound and 3-Nitrotyrosine

This protocol provides a general method for the separation and detection of this compound and its precursor.[1][8]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

-

C18 reverse-phase column.

-

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic mobile phase of 0.5% acetic acid in a mixture of methanol and water (e.g., 15:15:70 v/v/v) can be effective.[8] Gradient elution may be required for complex samples.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the absorbance at wavelengths specific for 3-Nitrotyrosine (e.g., 356 nm) and this compound.[8] The absorbance spectrum of this compound can be determined using a purified standard.

-

Quantification: Generate a standard curve using known concentrations of purified 3-Nitrotyrosine and this compound to quantify the amounts in the samples.

-

Visualizations

Caption: Pathways leading to the formation of 3-Nitrotyrosine.

Caption: Enzymatic conversion of 3-Nitrotyrosine to this compound.

Caption: General experimental workflow for studying this compound formation.

References

- 1. Myeloperoxidase produces nitrating oxidants in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. recipp.ipp.pt [recipp.ipp.pt]

Preliminary Studies on the Effects of 3-Nitrotyramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrotyramine, a nitrated metabolite of tyramine (B21549), has emerged as a molecule of interest in the study of neurodegenerative processes, particularly those involving dopaminergic neurons. This technical guide provides a comprehensive overview of the preliminary in vitro studies on the effects of this compound, focusing on its mechanism of action, quantitative effects on cell viability, and the experimental protocols utilized to elucidate its biological impact. The primary focus of this document is the pivotal research demonstrating that this compound induces apoptotic cell death in dopaminergic neuronal cell lines and primary neurons through a pathway involving its metabolism by monoamine oxidase (MAO). This guide is intended to serve as a foundational resource for researchers investigating nitrative stress and its implications in neurobiology and drug development.

Core Concepts and Signaling Pathways

Preliminary research indicates that the neurotoxic effects of this compound are not inherent to the molecule itself but are a consequence of its enzymatic conversion. The primary pathway implicated in this compound-induced toxicity involves its metabolism by monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.

The proposed signaling pathway for this compound-induced apoptosis in dopaminergic neurons is as follows:

-

Metabolic Precursor: 3-Nitrotyrosine, a biomarker for nitrative stress, is decarboxylated by aromatic amino acid decarboxylase (AADC) to form this compound.

-

Enzymatic Conversion by MAO: this compound serves as a substrate for monoamine oxidase (MAO).

-

Generation of Toxic Metabolites: The oxidative deamination of this compound by MAO is believed to generate toxic byproducts, such as reactive oxygen species (ROS) and/or a reactive aldehyde intermediate.

-

Induction of Apoptosis: These toxic metabolites disrupt cellular homeostasis and trigger the apoptotic cascade, leading to programmed cell death.

This pathway highlights the vulnerability of cells with high MAO activity, such as dopaminergic neurons, to this compound exposure. The inhibition of MAO has been shown to be a key intervention point for preventing this toxicity.

Visualizing the Signaling Pathway

Caption: Metabolic pathway of this compound-induced apoptosis in dopaminergic neurons.

Quantitative Data on this compound Effects

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on neuronal cell viability. The data is primarily derived from studies on the rat pheochromocytoma cell line, PC12, a widely used model for dopaminergic neurons.

Table 1: Effect of this compound on PC12 Cell Viability

| This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) | Key Findings | Reference |

| 0 | 24 | 100 | Baseline cell viability. | [1] |

| 10 | 24 | ~85 | A slight decrease in cell viability. | [1] |

| 50 | 24 | ~60 | A significant, concentration-dependent decrease in cell viability. | [1] |

| 100 | 24 | ~40 | Further reduction in cell viability at a higher concentration. | [1] |

| 250 | 24 | ~25 | Pronounced cytotoxicity observed. | [1] |

| 500 | 24 | ~15 | Near-complete cell death at the highest concentration tested. | [1] |

Table 2: Effect of Monoamine Oxidase Inhibition on this compound-Induced Cytotoxicity in PC12 Cells

| Treatment Condition | This compound Concentration (µM) | Cell Viability (% of Control) | Key Findings | Reference |

| This compound alone | 100 | ~40 | Confirms the cytotoxic effect of this compound. | [1] |

| This compound + Pargyline (B1678468) (100 µM) | 100 | ~95 | The MAO inhibitor pargyline almost completely rescues cells from this compound-induced death. | [1] |

| Pargyline alone (100 µM) | 0 | ~100 | Pargyline alone does not affect cell viability. | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound's effects.

Synthesis of this compound

Objective: To synthesize this compound from its precursor, 3-Nitrotyrosine, for use in biological experiments.

Protocol:

-

Starting Material: 3-Nitrotyrosine.

-

Enzymatic Conversion: Incubate 1.5 mM 3-Nitrotyrosine with 0.25 U/ml of tyrosine decarboxylase.

-

Incubation Conditions: The reaction is carried out at 37°C.

-

Purification and Verification: The purity of the synthesized this compound should be verified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]

Cell Culture and Treatment of PC12 Cells

Objective: To culture and maintain the PC12 cell line and treat them with this compound to assess its effects.

Protocol:

-

Cell Line: Rat pheochromocytoma (PC12) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 5% fetal calf serum, 5 mM L-glutamine, and 1% penicillin-streptomycin.

-

Plating: Plate PC12 cells on collagen-coated surfaces.

-